molecular formula C20H24N6O2 B2604957 N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021061-07-3

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2604957
CAS No.: 1021061-07-3
M. Wt: 380.452
InChI Key: GUPHWSKBCBUESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(2,6-Dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core, a structural analog of purines known for their pharmacological relevance, particularly in oncology . The compound is distinguished by a 2,6-dimethylmorpholino substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold and a benzamide group linked via an ethyl chain at the 1-position. Morpholino derivatives are frequently employed in drug design to enhance solubility and metabolic stability, while the pyrazolo[3,4-d]pyrimidine core is associated with kinase inhibition and antitumor activity .

Properties

IUPAC Name

N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14-11-25(12-15(2)28-14)18-17-10-24-26(19(17)23-13-22-18)9-8-21-20(27)16-6-4-3-5-7-16/h3-7,10,13-15H,8-9,11-12H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPHWSKBCBUESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring.

    Introduction of the Morpholine Ring: The 2,6-dimethylmorpholine moiety is introduced through nucleophilic substitution reactions, often using 2,6-dimethylmorpholine and suitable leaving groups.

    Attachment of the Benzamide Group: The final step involves coupling the pyrazolo[3,4-d]pyrimidine derivative with benzoyl chloride or a similar benzamide precursor under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzamide or morpholine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to these targets, modulating their activity and thereby influencing various cellular pathways. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Core Structure Variations

  • Pyrazolo[3,4-d]pyrimidine vs. Triazine : The target compound and most analogs () share the pyrazolo[3,4-d]pyrimidine core, which mimics purines and interacts with ATP-binding pockets in kinases . In contrast, the triazine derivative () employs a 1,3,5-triazine core, which may target distinct enzymatic pathways, such as dihydrofolate reductase or other nucleotide biosynthesis enzymes .

Substituent Effects on Pharmacokinetics and Activity

  • Morpholino Derivatives: The target compound’s 2,6-dimethylmorpholino group likely improves aqueous solubility compared to the 2-chloroethyl substituent in ’s compound . Morpholino rings are also associated with reduced cytochrome P450-mediated metabolism, enhancing plasma stability .
  • Fluorinated Groups : Compounds in feature fluorophenyl and chromen-4-one moieties, which increase lipophilicity and may enhance blood-brain barrier penetration. However, these groups could also elevate toxicity risks due to bioaccumulation .

Inferred Mechanism of Action

  • The pyrazolo[3,4-d]pyrimidine analogs (Target, ) are likely kinase inhibitors, as similar structures (e.g., imatinib analogs) target CDKs or tyrosine kinases .
  • The triazine compound () may act as a multi-kinase inhibitor, given the dimorpholino groups’ resemblance to PI3K inhibitors like idelalisib .

Biological Activity

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive molecular structure characterized by:

  • Core Structure : A pyrazolo[3,4-d]pyrimidine core.
  • Functional Groups : A morpholino group and an ethyl-benzamide moiety.
  • Molecular Formula : C20_{20}H23_{23}N5_{5}O (molecular weight of 398.4 g/mol).

This unique configuration positions the compound within a class of potential kinase inhibitors, which are crucial in various cellular processes.

Preliminary studies suggest that this compound may act primarily as a kinase inhibitor . Kinases are enzymes that catalyze the transfer of phosphate groups to specific substrates, influencing numerous signaling pathways involved in cell proliferation and survival. Inhibition of these enzymes can lead to significant therapeutic effects in diseases such as cancer and autoimmune disorders.

Key Findings on Biological Activity

  • Kinase Inhibition : The compound has shown promising results in inhibiting various kinases that are pivotal in cancer progression. For example:
    • IC50_{50} values for specific kinases (e.g., FGFR1 and FGFR2) have been reported to be less than 100 nM, indicating potent inhibitory activity .
  • Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve:
    • Induction of apoptosis through upregulation of pro-apoptotic proteins (e.g., caspases) while downregulating anti-apoptotic proteins (e.g., Bcl-2) .
  • Selectivity and Efficacy : The compound's selectivity for certain kinases over others suggests a favorable therapeutic index, which is crucial for minimizing side effects in clinical applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionPotent inhibition of FGFR1 and FGFR2
Antitumor ActivityInduces apoptosis in MCF-7 breast cancer cells
SelectivityHigh selectivity for target kinases

Notable Research

A study published in 2022 evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives similar to this compound. These derivatives were tested for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis and cell proliferation. The results indicated that certain derivatives exhibited IC50_{50} values comparable to established antifolates like methotrexate, suggesting their potential as effective antitumor agents .

Q & A

Basic: How can the synthetic route for N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide be optimized to improve yield and purity?

Methodological Answer:
Optimization involves iterative adjustments to reaction parameters such as solvent polarity, temperature, and catalyst loading. For pyrazolo[3,4-d]pyrimidine derivatives, nucleophilic substitution at the pyrimidine ring (e.g., morpholino group introduction) often requires anhydrous conditions and inert atmospheres to prevent side reactions . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal intermediates and transition states, reducing trial-and-error experimentation . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) enhances purity. Monitor reaction progress using TLC (silica plates, UV detection) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR spectroscopy : Assign protons and carbons via 1H, 13C, and 2D experiments (COSY, HSQC). The morpholino group’s methyl protons (2,6-dimethyl) appear as singlets (~δ 1.2–1.5 ppm), while pyrazolo-pyrimidine protons resonate between δ 8.0–9.0 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion) and detects fragmentation patterns to validate the benzamide linkage .

Advanced: How can contradictory in vitro vs. in vivo efficacy data for this compound be resolved?

Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Address this by:

  • PK/PD modeling : Quantify bioavailability, plasma half-life, and tissue distribution using LC-MS/MS. Adjust dosing regimens (e.g., sustained-release formulations) to match in vitro IC50 values .
  • Metabolite profiling : Identify active/inactive metabolites via hepatic microsome assays (human/rodent S9 fractions). For example, morpholino demethylation or benzamide hydrolysis may reduce activity .
  • Target engagement assays : Use CRISPR-engineered cell lines or fluorescence polarization to verify binding specificity to the intended target (e.g., kinases inhibited by pyrazolo-pyrimidine cores) .

Advanced: What strategies mitigate off-target effects in cellular assays for this compound?

Methodological Answer:

  • Proteome-wide profiling : Employ chemoproteomics (e.g., thermal shift assays or affinity pulldowns with biotinylated probes) to identify unintended protein interactions .
  • Isoform selectivity studies : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to compare inhibition constants (Ki) across homologous enzymes. Adjust the morpholino substituents to enhance selectivity .
  • Negative control analogs : Synthesize derivatives with key functional groups removed (e.g., benzamide replaced with methyl) to isolate target-specific effects .

Basic: How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

Methodological Answer:

  • Factorial design : Use a 3x3 matrix testing logarithmic concentration ranges (e.g., 1 nM–100 µM) and exposure times (24–72 hrs) to identify synergistic or time-dependent effects .
  • Cell viability assays : Combine ATP-based luminescence (CellTiter-Glo) and apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects. Normalize data to vehicle controls and include reference drugs (e.g., staurosporine) .
  • Statistical rigor : Apply Hill slope models for EC50 calculations and use ANOVA with post-hoc Tukey tests to compare treatment groups (p < 0.05) .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate binding poses with target proteins (e.g., PI3K or mTOR kinases). Prioritize docking grids around the pyrazolo-pyrimidine core and morpholino oxygen .
  • MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess complex stability. Analyze hydrogen bonds (e.g., benzamide carbonyl with catalytic lysine) and solvent-accessible surface area (SASA) changes .
  • Free energy calculations : Apply MM/GBSA to estimate binding affinities (ΔG) and rank derivatives for lead optimization .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE requirements : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood with HEPA filtration due to potential respiratory irritants .
  • Waste disposal : Neutralize acidic/basic residues before aqueous disposal. Incinerate solid waste at >1000°C to degrade persistent morpholino derivatives .
  • Emergency procedures : Maintain spill kits (activated carbon, neutralizers) and train personnel in SDS-reviewed first-aid measures (e.g., eye irrigation with saline) .

Advanced: How can researchers validate the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • Microsomal stability assays : Incubate the compound with NADPH-fortified liver microsomes (human/rat) at 37°C. Quantify remaining parent compound via LC-MS at 0, 15, 30, and 60 mins. Calculate t1/2 using first-order decay models .
  • CYP inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. IC50 values <10 µM suggest high drug-drug interaction risk .
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) identify electrophilic intermediates that may cause toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.